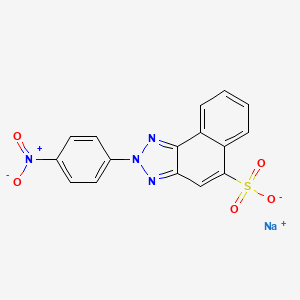
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate is a complex organic compound with a molecular formula of C23H31NO4. This compound is known for its unique structure, which includes a hydroxy group, a phenoxyethyl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate typically involves multiple steps. One common method includes the reaction of 4-hydroxyphenyl acetate with 1-methyl-2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
科学研究应用
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(1-Hydroxy-2-((1-methyl-2-phenylethyl)amino)propyl)phenyl acetate
- 4-(1-Hydroxy-2-((1-phenoxy-2-propanyl)amino)propyl)-2-methoxyphenol
Uniqueness
4-(1-Hydroxy-2-((1-methyl-2-phenoxyethyl)amino)propyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
88263-33-6 |
|---|---|
分子式 |
C20H25NO4 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
[4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] acetate |
InChI |
InChI=1S/C20H25NO4/c1-14(13-24-18-7-5-4-6-8-18)21-15(2)20(23)17-9-11-19(12-10-17)25-16(3)22/h4-12,14-15,20-21,23H,13H2,1-3H3 |
InChI 键 |
BBJGOONIQUTDMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


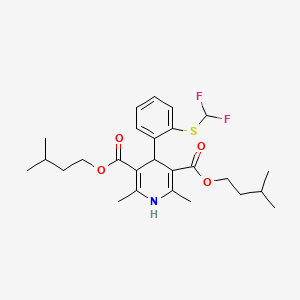

![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
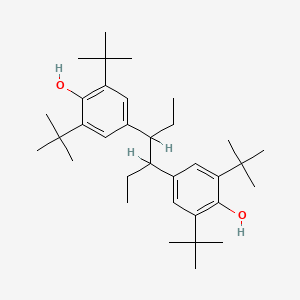
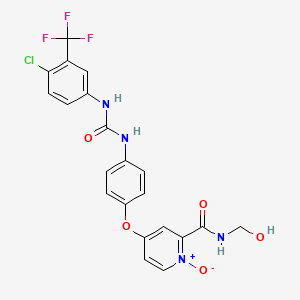
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
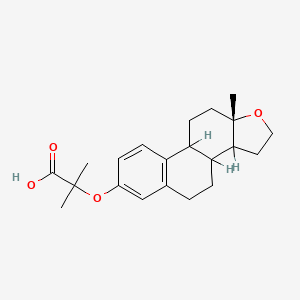
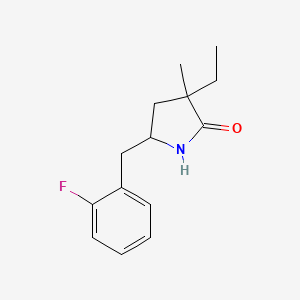
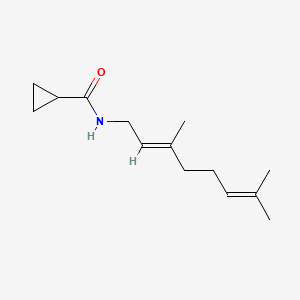
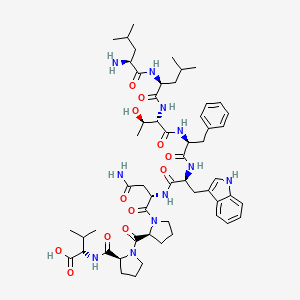
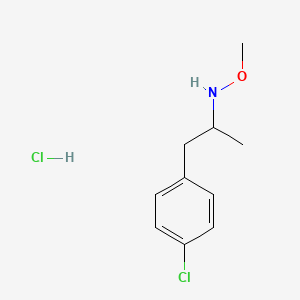
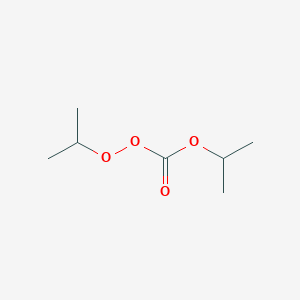
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)
